molecular formula C8H8N2O4 B1500982 2-Amino-6-methylpyridine-3,4-dicarboxylic acid CAS No. 89977-05-9

2-Amino-6-methylpyridine-3,4-dicarboxylic acid

Cat. No.: B1500982
CAS No.: 89977-05-9
M. Wt: 196.16 g/mol
InChI Key: WXPJNLPARRDKIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-6-methylpyridine-3,4-dicarboxylic acid is a pyridine derivative with a molecular formula of C8H8N2O4. This compound features an amino group (-NH2) at the 2-position, a methyl group (-CH3) at the 6-position, and carboxylic acid groups (-COOH) at the 3- and 4-positions of the pyridine ring. It is a white to yellow solid with a molecular weight of 196.16 g/mol.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with 6-methylpyridine-2,3-dicarboxylic acid as the starting material.

  • Nitration: The starting material undergoes nitration to introduce the amino group at the 2-position. This step involves treating the compound with nitric acid (HNO3) and sulfuric acid (H2SO4) under controlled conditions.

  • Purification: The resulting product is purified through recrystallization or other suitable purification techniques to obtain the desired compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors and large-scale nitration processes to ensure efficiency and safety. The use of automated systems for monitoring reaction conditions and product quality is common in industrial production.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, typically involving oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4).

  • Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

  • Substitution: Substitution reactions may involve the replacement of the amino group with other functional groups using appropriate reagents.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

  • Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

  • Substitution: Various nucleophiles and electrophiles depending on the desired substitution.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of amines or alcohols.

  • Substitution: Formation of derivatives with different functional groups.

Scientific Research Applications

2-Amino-6-methylpyridine-3,4-dicarboxylic acid has various applications in scientific research:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of complex molecules.

  • Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and metabolic pathways.

  • Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-Amino-6-methylpyridine-3,4-dicarboxylic acid exerts its effects depends on its specific application. In biochemical studies, it may interact with enzymes and proteins, influencing their activity. The molecular targets and pathways involved can vary widely based on the context of the research.

Comparison with Similar Compounds

  • 2-Pyridinecarboxylic acid (Picolinic acid): Similar structure but lacks the amino group.

  • 6-Methylpyridine-2,3-dicarboxylic acid: Similar structure but without the amino group at the 2-position.

  • 2-Amino-3,4-pyridinedicarboxylic acid: Similar structure but with different positions of the amino and carboxylic acid groups.

This compound's versatility and unique properties make it a valuable tool in various scientific and industrial fields. Its applications continue to expand as researchers uncover new ways to utilize its chemical structure and reactivity.

Properties

IUPAC Name

2-amino-6-methylpyridine-3,4-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O4/c1-3-2-4(7(11)12)5(8(13)14)6(9)10-3/h2H,1H3,(H2,9,10)(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXPJNLPARRDKIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=N1)N)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60666464
Record name 2-Amino-6-methylpyridine-3,4-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60666464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89977-05-9
Record name 2-Amino-6-methylpyridine-3,4-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60666464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
2-Amino-6-methylpyridine-3,4-dicarboxylic acid
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
2-Amino-6-methylpyridine-3,4-dicarboxylic acid
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
2-Amino-6-methylpyridine-3,4-dicarboxylic acid
Reactant of Route 4
Reactant of Route 4
2-Amino-6-methylpyridine-3,4-dicarboxylic acid
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
2-Amino-6-methylpyridine-3,4-dicarboxylic acid
Reactant of Route 6
2-Amino-6-methylpyridine-3,4-dicarboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.